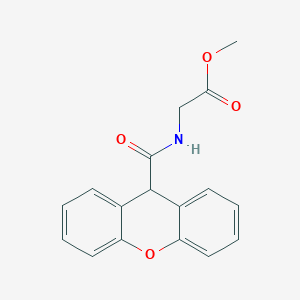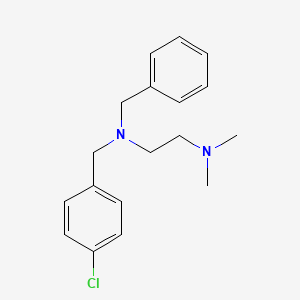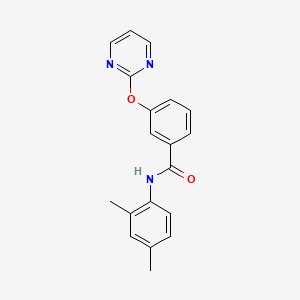![molecular formula C22H31N3O B5578640 2-methyl-4-(4-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]methyl}phenyl)-2-butanol](/img/structure/B5578640.png)
2-methyl-4-(4-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]methyl}phenyl)-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-(4-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]methyl}phenyl)-2-butanol is a useful research compound. Its molecular formula is C22H31N3O and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.246712621 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chromatographic Analysis : Muszalska, Śladowska, and Sabiniarz (2005) explored the UV spectrophotometric analysis and TLC methodology for a compound structurally similar to the one . Their research provides insight into analytical techniques that could be applicable for the analysis and purity evaluation of such compounds (Muszalska, Śladowska, & Sabiniarz, 2005).
Synthesis and Structure-Activity Relationships : Carceller et al. (1993) conducted research on the synthesis and structure-activity relationships of piperazine derivatives, which is relevant for understanding the chemical properties and potential applications of the specified compound (Carceller et al., 1993).
Antitumor Activity : Naito et al. (2005) synthesized novel pyrimidinyl pyrazole derivatives with a piperazine component and evaluated their antitumor activity. This indicates potential applications of similar compounds in cancer research and treatment (Naito et al., 2005).
Molecular Structure Analysis : Kavitha et al. (2014) studied the molecular structure of a piperazine compound, which can be relevant for understanding the structural characteristics of the compound (Kavitha et al., 2014).
Medicinal Chemistry : Grisar et al. (1976) explored the use of piperidine and pyrrolidine ethanones and ethanols as inhibitors of blood platelet aggregation, showcasing the potential medicinal applications of similar compounds (Grisar et al., 1976).
Pharmacological Development : Gillet et al. (1997) studied the in vitro effects of new original piperazine derivatives of butyric acid, highlighting their potential in pharmacological research (Gillet et al., 1997).
NMR and IR Spectroscopy : Kumar et al. (2010) conducted research on a compound involving a piperidine component, which can be relevant for understanding the NMR and IR spectroscopic characteristics of the compound (Kumar et al., 2010).
Quantum Chemical Calculations : Shariatinia et al. (2012) synthesized and characterized new phosphoric triamides, providing insights into the molecular structure which can be useful for similar compounds (Shariatinia et al., 2012).
Crystal and Molecular Structures : Karczmarzyk and Malinka (2008) determined the crystal and molecular structures of certain isothiazolopyridines, which can offer insights into the structural analysis of similar compounds (Karczmarzyk & Malinka, 2008).
Kinetic Studies : Muszalska, Sadowska, and Szkatuła (2003) performed a spectrophotometric analysis and kinetic studies on a compound similar to the one , providing insights into its stability and decomposition process (Muszalska, Sadowska, & Szkatuła, 2003).
Propiedades
IUPAC Name |
2-methyl-4-[4-[[4-(3-methylpyridin-2-yl)piperazin-1-yl]methyl]phenyl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O/c1-18-5-4-12-23-21(18)25-15-13-24(14-16-25)17-20-8-6-19(7-9-20)10-11-22(2,3)26/h4-9,12,26H,10-11,13-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAFCLDTAZYWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5578569.png)
![8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578577.png)

![2-[2-(4-ethoxy-1-piperidinyl)-2-oxoethyl]-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5578580.png)
![3-IMINO-1-(MORPHOLIN-4-YL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZINE-2-CARBONITRILE](/img/structure/B5578589.png)
![4-hydroxy-2-oxo-6-{[2-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5578593.png)
![4-(2-chlorophenoxy)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5578599.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5578621.png)


![3-nitrodibenzo[b,f]oxepine](/img/structure/B5578644.png)
![7-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5578651.png)
![8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578664.png)
